6-(1-adamantyl)-3-amino-N-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
6-(1-Adamantyl)-3-amino-N-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines Thienopyridines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-adamantyl)-3-amino-N-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
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Formation of the Thienopyridine Core: : The synthesis begins with the formation of the thienopyridine core. This can be achieved by reacting a suitable pyridine derivative with a thieno compound under specific conditions, such as using a base like sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
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Introduction of the Adamantyl Group: : The adamantyl group is introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of the thienopyridine core with 1-adamantyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
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Amination: : The amino group is introduced by reacting the intermediate compound with an amine source, such as ammonia or an amine derivative, under suitable conditions.
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Cyclopropylation: : The cyclopropyl group is introduced through a cyclopropanation reaction, which involves the reaction of the intermediate with a cyclopropyl halide in the presence of a base.
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Trifluoromethylation: : The trifluoromethyl group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
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Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
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Substitution: : The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halides, acids, and bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halides (e.g., bromine, chlorine), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
6-(1-Adamantyl)-3-amino-N-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
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Chemistry: : It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
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Biology: : The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
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Medicine: : It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
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Industry: : The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 6-(1-adamantyl)-3-amino-N-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects, or it may interact with microbial enzymes, resulting in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine Derivatives: Compounds like clopidogrel and prasugrel, which are used as antiplatelet agents.
Adamantyl Derivatives: Compounds like amantadine, which is used as an antiviral and antiparkinsonian agent.
Trifluoromethylated Compounds: Compounds like fluoxetine, which is used as an antidepressant.
Uniqueness
6-(1-Adamantyl)-3-amino-N-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its combination of structural features, including the adamantyl, cyclopropyl, and trifluoromethyl groups
Properties
IUPAC Name |
6-(1-adamantyl)-3-amino-N-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3OS/c23-22(24,25)14-6-15(21-7-10-3-11(8-21)5-12(4-10)9-21)28-20-16(14)17(26)18(30-20)19(29)27-13-1-2-13/h6,10-13H,1-5,7-9,26H2,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMCQFDXCACAHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C45CC6CC(C4)CC(C6)C5)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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